molecular formula C5H11ClN2O B1382060 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride CAS No. 1462921-50-1

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride

Cat. No. B1382060
CAS RN: 1462921-50-1
M. Wt: 150.61 g/mol
InChI Key: XQJHPSIERFKZFW-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, also known as 3-Aminoazetidine-1-ethanone hydrochloride, is an organic compound that has been studied in recent years due to its potential applications in the field of chemistry. It is a member of the class of compounds known as azetidines, which are three-membered nitrogen-containing heterocycles. This compound has been found to have interesting biological activities and can be used as a building block for the synthesis of various biologically active molecules.

Scientific Research Applications

Synthesis and Characterization

A crucial aspect of the scientific research applications of 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride is its use in the synthesis and characterization of novel compounds. Researchers have developed various methods to synthesize and characterize new molecules using this compound or similar compounds as starting materials. For instance, novel derivatives have been synthesized for their potential antimicrobial properties, showing the compound's versatility as a precursor in medicinal chemistry (Yang, 2009).

Antimicrobial and Antifungal Activities

The synthesized compounds derived from this compound have been evaluated for their antimicrobial and antifungal activities. Several studies report the successful application of these compounds in inhibiting the growth of various bacteria and fungi, showcasing their potential in developing new antimicrobial agents. Notably, derivatives of azetidinone, including those synthesized from this compound, have exhibited significant antibacterial and antifungal properties, highlighting their relevance in pharmaceutical research (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Anticancer Research

Another pivotal application of this compound is in anticancer research. Compounds synthesized from this chemical have shown promising anticancer activities in preliminary studies. For instance, novel anilino-3H-pyrrolo[3,2-f]quinoline derivatives, related structurally to this compound, demonstrated high antiproliferative activity, suggesting potential as anti-cancer agents. These compounds act through mechanisms such as DNA intercalation, topoisomerase II inhibition, and cell cycle arrest, providing insights into new therapeutic pathways for cancer treatment (Via, Gia, Gasparotto, & Ferlin, 2008).

Corrosion Inhibition

Interestingly, derivatives of this compound have found applications beyond the pharmaceutical industry, such as in corrosion inhibition. Compounds synthesized from this chemical have been evaluated as corrosion inhibitors for mild steel in corrosive environments, showcasing their potential in industrial applications. The study of such inhibitors is complemented by density functional theory (DFT) calculations, providing a deeper understanding of the relationship between molecular structure and inhibitory efficiency (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJHPSIERFKZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl azetidin-3-ylcarbamate (1.00 g, 5.81 mmol) [Ark Pharma, AK26432] in tetrahydrofuran (50 mL) was treated with triethylamine (1.6 mL, 11.6 mmol) followed by N,N-dimethylformamide (15 mL) and cooled to 0° C. The reaction mixture was treated with acetyl chloride (495 μL, 6.97 mmol) and stirred overnight at room temperature. The reaction mixture was diluted with ether and washed with water and brine, dried over magnesium sulfate, filtered, and concentrated give a crude residue that was used immediately without purification. The intermediate azetidine was diluted with methylene chloride (30 mL), treated with 4.0 M hydrogen chloride in dioxane (22.0 mL, 88.0 mmol), and stirred at rt for 30 min. The reaction mixture was diluted with ether and the precipitated solid was collected by filtration in order to give the desired product (550 mg, 63%) as a HCl salt. LCMS calculated for C5H11N2O (M+H)+: m/z=115.1; found: 115.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
495 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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